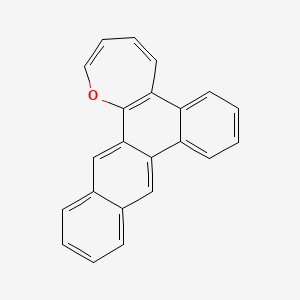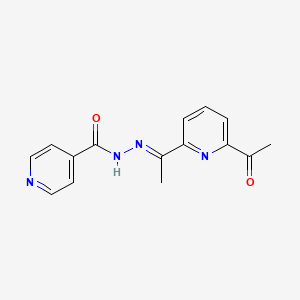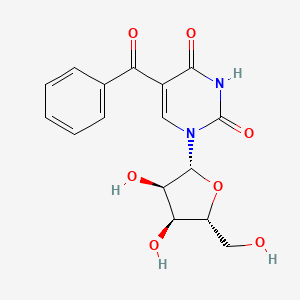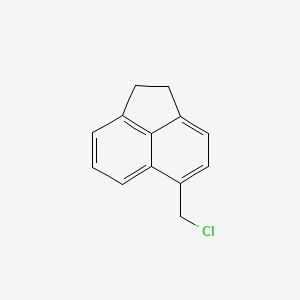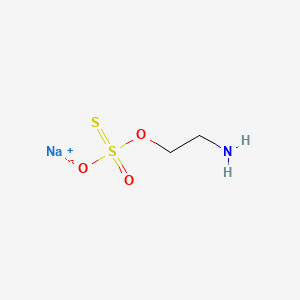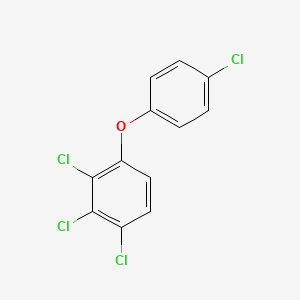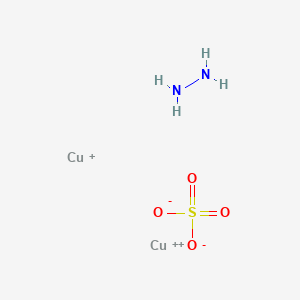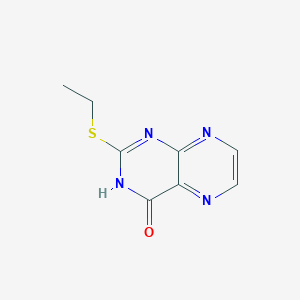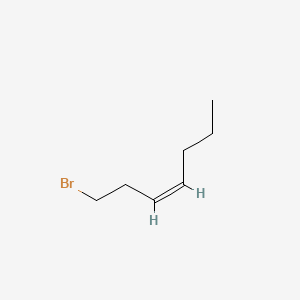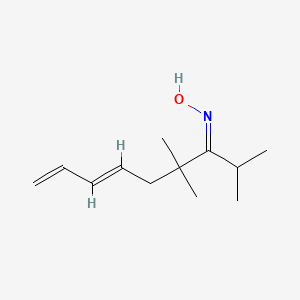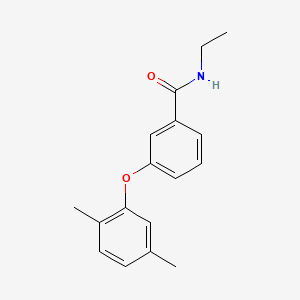
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with a 2,5-dimethylphenoxy group and an ethyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- typically involves the reaction of 3-(2,5-dimethylphenoxy)benzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding benzoyl chloride intermediate. This intermediate is then reacted with ethylamine to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated benzamides.
Scientific Research Applications
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3-(2,5-dimethylphenoxy)-N-methyl-
- Benzamide, 3-(2,5-dimethylphenoxy)-N-(3-methoxypropyl)-
Uniqueness
Benzamide, 3-(2,5-dimethylphenoxy)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65261-98-5 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-(2,5-dimethylphenoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-18-17(19)14-6-5-7-15(11-14)20-16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
UNPDYXVRNXWRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



